molecular formula C9H9BrClNO2 B1486372 Ethyl 4-amino-3-bromo-5-chlorobenzoate CAS No. 874779-56-3

Ethyl 4-amino-3-bromo-5-chlorobenzoate

Cat. No.: B1486372
CAS No.: 874779-56-3
M. Wt: 278.53 g/mol
InChI Key: FQWOYQPBFUMLID-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromo-5-chlorobenzoate (CAS 874779-56-3) is a halogen-substituted benzoate ester that serves as a versatile chemical building block in pharmaceutical and organic synthesis. With the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol, it features both an amino group and an ester group on a benzene ring that is further functionalized with bromo and chloro substituents . This specific arrangement makes it a valuable intermediate for researchers, particularly in the development of novel drug-like compounds . Derivatives of para-aminobenzoic acid (PABA), a core structural motif in this compound, are recognized as important scaffolds in medicinal chemistry . They exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, primarily through mechanisms such as acetylcholinesterase (AChE) inhibition . Furthermore, the 4-aminobenzoate structure is a classic component found in many local anesthetic agents . The presence of multiple halogen atoms on this scaffold provides reactive sites for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships and fine-tune the properties of potential therapeutic candidates . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or household use. It requires specialized handling by qualified laboratory personnel. For optimal stability, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWOYQPBFUMLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a compound of significant interest in pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₉BrClNO₂
Molecular Weight: 278.53 g/mol
CAS Number: 874779-56-3

The compound features an ethyl ester group attached to a benzoic acid derivative, with amino and halogen substituents (bromine and chlorine) on the aromatic ring. These substituents are known to influence the compound's reactivity and biological interactions.

This compound is primarily studied for its role as a biochemical probe in enzyme interactions. The presence of the amino group allows for potential hydrogen bonding with active sites on proteins, while the halogen atoms may enhance binding affinity and specificity for various molecular targets.

The compound can undergo several chemical reactions, including:

  • Substitution Reactions: The bromo group can be replaced by other nucleophiles.
  • Oxidation/Reduction: The amino group may be oxidized or reduced, altering its biological activity.
  • Ester Hydrolysis: The ester can hydrolyze to yield the corresponding carboxylic acid, which may exhibit different biological properties.

Pharmacological Potential

This compound has been investigated for various therapeutic applications:

  • Enzyme Interactions: It has been studied as a substrate in enzymatic assays, showing potential as a tool for probing enzyme activity.
  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating that this compound may also have such properties .
  • Cancer Research: Its structural features suggest possible interactions with oncogenic proteins, potentially leading to applications in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Investigated for its role as a biochemical probe; demonstrated interaction with specific enzymes.
Explored for its potential antimicrobial properties; showed efficacy against certain bacterial strains.
Examined for its effects on oncogenic pathways; suggested modulation of protein interactions related to cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The compound’s closest structural analogs differ in substituent type, position, and electronic effects. A notable example from the evidence is Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6) . Key differences include:

Property Ethyl 4-Amino-3-Bromo-5-Chlorobenzoate Ethyl 3-Bromo-4-((2-Cl-4-F-Benzyl)Oxy)-5-Ethoxybenzoate
4-Position Substituent Amino (-NH₂) Benzyloxy group with 2-Cl and 4-F substituents
5-Position Substituent Chlorine (-Cl) Ethoxy (-OCH₂CH₃)
Hydrogen Bonding NH₂ acts as a donor; ester as acceptor Benzyloxy and ester act as acceptors; no strong donors
Electronic Effects Amino (electron-donating) vs. Cl (withdrawing) Benzyloxy (electron-donating) and halogens (withdrawing)
Steric Bulk Moderate (NH₂ and halogens) High (bulky benzyloxy group)

Key Implications :

  • Reactivity: The amino group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity at the 4-position, whereas the benzyloxy group in the analog stabilizes the ring against electrophilic attack.
  • Solubility : The polar NH₂ group improves aqueous solubility compared to the hydrophobic benzyloxy substituent .
  • Crystallinity : Halogen bonding (Br, Cl) in the target compound may promote tighter crystal packing vs. the analog’s ethoxy group, which introduces conformational flexibility .
Hydrogen Bonding and Crystal Packing

The amino group in this compound enables hydrogen-bonded networks, a critical factor in crystal engineering. In contrast, the benzyloxy-substituted analog relies on weaker van der Waals interactions and halogen-halogen contacts. Graph-set analysis (as per Etter’s methodology ) would classify the target compound’s NH₂-mediated interactions as D (donor) motifs, while the analog’s structure lacks strong donor motifs, leading to less predictable packing patterns. This difference impacts melting points and stability: the target compound likely exhibits a higher melting point due to stronger intermolecular forces.

Research Findings and Data Gaps

While the provided evidence lacks quantitative data (e.g., melting points, solubility parameters) for direct comparison, theoretical trends align with established chemical principles:

  • Molecular Weight : The analog’s benzyloxy and ethoxy groups increase its molecular weight (~423 g/mol) compared to the target compound (~293 g/mol), affecting diffusion rates in biological systems.
  • Bioactivity: The amino group’s hydrogen-bonding capability may improve target binding in drug-receptor interactions, whereas the analog’s halogen-rich structure could enhance antimicrobial activity.

Preparation Methods

Halogenation of Aminobenzoate Derivatives

One common approach involves halogenation of a protected amino-substituted benzoate ester. For example, methyl or ethyl p-acetamido-o-hydroxybenzoate derivatives are halogenated selectively using N-chlorosuccinimide or N-bromosuccinimide under controlled conditions.

  • Example procedure :
    • N-chlorosuccinimide (NCS) is added to p-acetamido-methyl o-methoxybenzoate in dichloroethane.
    • The mixture is heated to 80 °C and stirred for 4 hours.
    • After reaction completion, the product methyl 2-hydroxy-4-acetamido-5-chlorobenzoate is isolated with yields around 93.9%.

This step ensures selective chlorination at the 5-position while the amino group is protected as an acetamido group to prevent side reactions.

Amino Group Protection and Deprotection

The amino group at the 4-position is often protected as an acetamido group during halogenation to avoid unwanted side reactions. After halogenation, the acetamido group is deprotected under alkaline or acidic conditions to yield the free amino group.

  • Protection : Acetylation of methyl o-hydroxy-p-aminobenzoate using acetic anhydride in dichloromethane at low temperature (0 °C to 10 °C) yields methyl p-acetamido-o-methoxybenzoate with about 72.4% yield.

  • Deprotection : Hydrolysis or alkaline treatment removes the acetyl group to regenerate the free amino group in the final product.

Esterification

Esterification of the corresponding halogenated aminobenzoic acid with ethanol is performed under acidic catalysis to form the ethyl ester.

  • Typical conditions :
    • Refluxing the halogenated aminobenzoic acid with ethanol in the presence of sulfuric acid catalyst.
    • This converts the acid to the ethyl ester efficiently.

Direct One-Pot Amination and Halogenation

Recent methodologies involve oxidative amination and halogenation in a single step using N-bromosuccinimide (NBS) and persulfate oxidants in alcoholic solvents.

  • Procedure :
    • A substituted benzoate is reacted with NBS and potassium persulfate in ethanol at 60 °C for 16 hours under air.
    • This method simultaneously introduces the amino group and bromine substituent on the aromatic ring, streamlining synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Amino group protection Acetic anhydride, dichloromethane, 0–10 °C Methyl p-acetamido-o-methoxybenzoate 72.4 Protects amino group for halogenation
2 Chlorination N-chlorosuccinimide, dichloroethane, 80 °C, 4 h Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate 93.9 Selective chlorination at 5-position
3 Deprotection Alkaline hydrolysis or acidic treatment Free amino substituted benzoate - Regenerates amino group
4 Esterification Ethanol, sulfuric acid, reflux This compound High Converts acid to ethyl ester
5 One-pot amination/halogenation N-bromosuccinimide, K2S2O8, ethanol, 60 °C, 16 h Halogenated ethyl aminobenzoate Moderate Streamlined synthesis combining steps

Research Findings and Optimization

  • Selectivity and Yield : Protection of the amino group is crucial to avoid side reactions during halogenation. The acetamido group provides stability and high regioselectivity for halogen introduction.

  • Reaction Conditions : Mild temperatures (room temperature to 80 °C) and controlled addition of halogenating agents optimize yield and purity. Over-halogenation is avoided by careful stoichiometric control.

  • One-Pot Methods : The oxidative amination and bromination using NBS and persulfate in alcoholic solvents offer an efficient alternative, reducing the number of steps and purification processes, though yields may vary depending on substrate and conditions.

  • Purification : Flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures is commonly employed to isolate pure products after reaction completion.

Q & A

Basic: What are optimized synthetic routes for Ethyl 4-amino-3-bromo-5-chlorobenzoate?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach is:

Esterification : React 4-amino-3-bromo-5-chlorobenzoic acid with ethanol using a coupling agent (e.g., DCC) or acid catalysis (H₂SO₄) under reflux .

Protection/Deprotection : The amino group may require protection (e.g., acetylation) during bromination/chlorination steps to prevent side reactions.

Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction homogeneity and yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Basic: What purification strategies ensure high purity of this compound?

Methodological Answer:

  • Recrystallization : Optimal solvents (e.g., ethanol or ethyl acetate) dissolve the compound at elevated temperatures but precipitate impurities upon cooling.
  • Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituent positions:
    • Ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
    • Aromatic protons (δ 6.8–7.5 ppm) show splitting patterns indicative of substitution .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~292–294 Da).
  • Elemental Analysis : Validate C, H, N, Br, Cl percentages (±0.3% theoretical).

Advanced: How do substituents influence regioselectivity in electrophilic substitution?

Methodological Answer:

  • Electron-Donating Amino Group : Directs electrophiles to para/ortho positions but is partially deactivated by conjugation with the ester.
  • Electron-Withdrawing Halogens (Br, Cl) : Meta-directing but create steric hindrance at position 3 and 5.
  • Experimental Design : Nitration studies (HNO₃/H₂SO₄) reveal preferential substitution at position 2 or 6, validated by ¹H NMR and X-ray crystallography .

Advanced: How can hydrogen bonding and crystal packing be analyzed?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement . Key parameters:
    • Hydrogen bonds (N–H···O=C) between amino and ester groups.
    • Graph set analysis (Etter’s notation) to classify motifs like R22(8)R_2^2(8) chains .
  • Thermal Analysis : DSC/TGA evaluates stability linked to packing efficiency.

Advanced: How does the compound’s stability vary under different conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies (40–80°C) in DMSO; monitor via HPLC for ester hydrolysis.
  • Photostability : Expose to UV light (254 nm); quantify decomposition by LC-MS.
  • Storage Recommendations : Refrigeration (2–8°C) in amber vials with desiccants preserves integrity >12 months .

Advanced: How to resolve contradictions in reported spectral or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare IR (C=O stretch ~1720 cm⁻¹), XRD (unit cell parameters), and computational models (DFT-optimized geometries).
  • Error Analysis : For crystallography, check RintR_{\text{int}} and data-to-parameter ratios (>10:1 ideal) .
  • Reproducibility : Replicate synthetic conditions (solvent, catalyst loading) to isolate batch-dependent anomalies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 2
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Ethyl 4-amino-3-bromo-5-chlorobenzoate

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